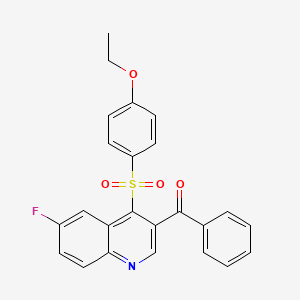
2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves a multi-step process. The first step might involve the formation of an intermediate compound, such as 2-fluorophenylimidazole, which is then reacted with piperazine. Subsequent steps include acylation with N-(2-methoxyphenyl)acetamide. Reaction conditions often require specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the production process is usually optimized to increase efficiency and reduce costs. This often involves large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process may include crystallization, distillation, or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Often employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Can occur at different positions on the aromatic ring or the imidazole ring, using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specialized catalysts. Reaction conditions such as temperature, pressure, and solvent choice can significantly affect the outcome.
Major Products
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation might lead to the formation of corresponding oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential use as a building block for more complex molecules.
Biology
Biologically, it has been explored for its potential interactions with biological targets, including receptors and enzymes.
Medicine
In medicine, researchers investigate its potential as a therapeutic agent, particularly for conditions where modulation of its target pathways could be beneficial.
Industry
Industrially, it may be used in the synthesis of advanced materials or specialty chemicals.
Mecanismo De Acción
The compound's mechanism of action involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. This can influence various cellular pathways and result in desired biological effects. The exact pathways and targets are often the subject of detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide include:
2-(4-(1-(2-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide
2-(4-(1-(2-bromophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its specific molecular configuration, which may result in unique interactions with its biological targets and potentially different therapeutic effects.
Hope this gives you a solid starting point! Any other details you need?
Propiedades
IUPAC Name |
2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c1-30-20-9-5-3-7-18(20)25-21(29)16-26-12-14-27(15-13-26)22-24-10-11-28(22)19-8-4-2-6-17(19)23/h2-11H,12-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECFILREDIEGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2797987.png)
![2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol](/img/structure/B2797989.png)

![N'-(2H-1,3-benzodioxol-5-yl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide](/img/structure/B2797992.png)


![N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2797997.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2797998.png)

